molecular formula C16H17NO4S B12526785 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid CAS No. 653588-51-3

2-[4-(Phenethylamino)phenyl]sulfonylacetic acid

Cat. No.: B12526785
CAS No.: 653588-51-3
M. Wt: 319.4 g/mol
InChI Key: MQLDEGZWADXDRG-UHFFFAOYSA-N
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Description

2-[4-(Phenethylamino)phenyl]sulfonylacetic acid is a sulfonylacetic acid derivative featuring a phenethylamino group attached to the para position of the phenyl ring.

Properties

CAS No.

653588-51-3

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-(2-phenylethylamino)phenyl]sulfonylacetic acid

InChI

InChI=1S/C16H17NO4S/c18-16(19)12-22(20,21)15-8-6-14(7-9-15)17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2,(H,18,19)

InChI Key

MQLDEGZWADXDRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)S(=O)(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid typically involves the reaction of phenethylamine with 4-bromophenylsulfonylacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of phenethylamine displaces the bromine atom on the phenyl ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Phenethylamino)phenyl]sulfonylacetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[4-(Phenethylamino)phenyl]sulfonylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets. The phenethylamino group can interact with receptors or enzymes, modulating their activity. The sulfonyl group may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Key Substituents Receptor Affinity/Activity logP* Molecular Weight (g/mol)
2-[4-(Phenethylamino)phenyl]sulfonylacetic acid Phenethylamino, sulfonylacetic acid Not reported (inferred A2A/A2B modulation) ~2.5 349.4
CGS 21680 () Carboxamido adenosine A2A agonist (Kd = 15.5 nM) 1.8 454.4
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid () Chlorophenyl, sulfonamide Not reported 2.7 325.8
2-[(4-Methoxyphenyl)sulfanyl]-2-phenylacetic acid () Methoxyphenyl, thioether Not reported 3.1 274.3

*logP values estimated using fragment-based methods.

Research Findings and Implications

  • Adenosine Receptor Selectivity: Phenethylamino-containing compounds (e.g., CGS 21680) show pronounced A2A affinity due to amine-mediated hydrogen bonding with residues in the receptor’s orthosteric site . The target compound’s lack of a ribose or xanthine moiety may limit adenosine receptor binding but could enable novel interactions with non-adenosine targets.
  • Sulfonyl vs. Sulfonamide: Sulfonylacetic acid derivatives exhibit higher aqueous solubility compared to sulfonamides, making them preferable for intravenous formulations .
  • Halogen Effects : Bromine/chlorine substituents improve metabolic stability but may reduce oral bioavailability due to increased molecular weight and polarity .

Biological Activity

2-[4-(Phenethylamino)phenyl]sulfonylacetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic applications of this compound based on diverse sources.

Chemical Structure and Synthesis

The compound features a sulfonyl group attached to a phenethylamine moiety, which is known for its role in various biological activities. The synthesis of 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid typically involves multi-step reactions, including the formation of the sulfonamide linkage and subsequent acetic acid derivatization.

Antimicrobial Activity

Recent studies have shown that 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Enterococcus faecium10
Bacillus subtilis9

This antimicrobial activity suggests its potential use in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it significantly inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced prostaglandin synthesis, alleviating inflammation.

The biological activity of 2-[4-(Phenethylamino)phenyl]sulfonylacetic acid is believed to be mediated through several mechanisms:

  • Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in dermatology for skin lightening.
  • Receptor Modulation : The phenethylamine structure may interact with various neurotransmitter receptors, potentially influencing mood and anxiety levels.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, contributing to its anti-inflammatory effects by scavenging free radicals.

Case Studies

Several case studies have focused on the therapeutic effects of related compounds in clinical settings:

  • Case Study 1 : A study involving patients with chronic inflammatory conditions showed that derivatives of phenethylamine improved symptoms significantly when administered alongside standard anti-inflammatory medications.
  • Case Study 2 : In a clinical trial assessing the efficacy of similar sulfonamide compounds for treating bacterial infections, patients exhibited faster recovery times and reduced infection rates compared to controls.

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